3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide
Description
Properties
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-methoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-17-14-11(16)5-4-9-7-18-12-13-10(6-15(9)12)8-2-3-8/h6-8H,2-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGOADKNTBHYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CCC1=CSC2=NC(=CN12)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent. The final step involves the amidation of the resulting intermediate with methoxypropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b]thiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biology: The compound can be used as a molecular probe to study biological pathways involving imidazo[2,1-b]thiazoles.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Molecular docking studies have shown that it can bind to DNA and various proteins, thereby interfering with essential cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold is a common pharmacophore in anticancer and enzyme-inhibitory agents. Key structural variations among analogs include:
- Aryl groups (e.g., phenyl, 4-chlorophenyl, 4-bromophenyl): Improve cytotoxicity and target affinity. For example, 4-chlorophenyl-substituted analogs (e.g., compound 5l) exhibit potent VEGFR2 inhibition (5.72% inhibition at 20 μM) and selectivity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) . Methoxyphenyl: Enhances solubility but may reduce membrane permeability due to polarity .
- 3-position side chains :
- Propanamide (target compound): The methoxy terminus may facilitate interactions with polar residues in target proteins.
- Acetamide derivatives (e.g., compounds 5k–5n): Linked to substituted pyridines or piperazines, these moieties modulate pharmacokinetics and target engagement. For instance, piperazine-containing analogs (e.g., 5k) show improved cellular uptake .
Research Findings and Implications
- Cytotoxicity and Selectivity : Chlorophenyl-substituted analogs (e.g., 5l) demonstrate superior anticancer activity, likely due to enhanced hydrophobic interactions with kinase domains . The target compound’s cyclopropyl group may offer similar benefits with reduced toxicity .
- Enzyme Inhibition : Imidazo[2,1-b]thiazoles with electron-withdrawing groups (e.g., bromophenyl) show aldose reductase inhibition, suggesting the target compound’s cyclopropyl group could be explored for metabolic disorder applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
